3-Amino-1-cyclopentylpropan-1-ol

Description

Classification and Structural Characteristics of Amino Alcohols

The classification of amino alcohols is determined by the relative positions of the amino and hydroxyl groups along the carbon backbone. um.edu.my This structural arrangement is crucial as it dictates the compound's chemical reactivity and spatial configuration.

Amino alcohols are categorized based on the number of carbon atoms separating the hydroxyl and amino groups.

α-Amino alcohols (1,1-amino alcohols) have the amino and hydroxyl groups attached to the same carbon atom. um.edu.my These are also known as hemiaminals and tend to be unstable. wikipedia.org

β-Amino alcohols (1,2-amino alcohols) possess amino and hydroxyl groups on adjacent carbon atoms. um.edu.my This arrangement is common in many biologically active molecules and is a frequent target in organic synthesis. acs.orgresearchgate.net

γ-Amino alcohols (1,3-amino alcohols) have two carbon atoms separating the functional groups. um.edu.mywikipedia.org These structures are found in various natural products and pharmaceuticals. rsc.orgrsc.org

δ-Amino alcohols (1,4-amino alcohols) and higher homologues have three or more carbons between the amino and hydroxyl groups. wikipedia.org

The following table provides a summary of these classifications:

| Classification | Number of Separating Carbon Atoms | General Structure |

| α-Amino Alcohol | 0 | R₂C(OH)NR₂ |

| β-Amino Alcohol | 1 | R₂C(OH)CR₂NR₂ |

| γ-Amino Alcohol | 2 | R₂C(OH)CR₂CR₂NR₂ |

| δ-Amino Alcohol | 3 | R₂C(OH)CR₂CR₂CR₂NR₂ |

Data sourced from multiple organic chemistry resources. um.edu.mywikipedia.org

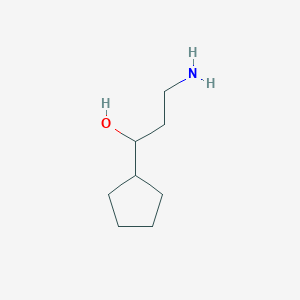

As a γ-amino alcohol, 3-Amino-1-cyclopentylpropan-1-ol features a three-carbon chain separating the hydroxyl group at position 1 and the amino group at position 3. The presence of a cyclopentyl group attached to the carbinol carbon (the carbon bearing the hydroxyl group) introduces significant steric bulk and conformational rigidity. This cyclopentyl moiety influences the molecule's reactivity and its interactions with other molecules.

Here are some key structural details for this compound:

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| InChI | InChI=1S/C8H17NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 |

| InChIKey | BRILOPFSXNUUNJ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(CCN)O |

Data obtained from PubChem. uni.lu

Academic Significance of Amino Alcohol Chemistry

The study of amino alcohols is a cornerstone of modern organic chemistry, with implications ranging from fundamental reaction mechanisms to the synthesis of complex molecules.

Amino alcohols are highly prized in organic synthesis for several reasons. Their dual functionality allows them to serve as versatile building blocks for the construction of more complex molecules. alfa-chemistry.com The hydroxyl and amino groups can be selectively protected or modified, enabling a wide range of chemical transformations. Chiral amino alcohols, in particular, are of immense importance as they can be used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. alfa-chemistry.comacs.org The synthesis of enantiomerically pure amino alcohols is a significant area of research, with methods like asymmetric hydrogenation and transfer hydrogenation being employed. acs.org

Amino alcohols are key intermediates in the synthesis of a vast array of compounds. For instance, they can be readily converted into other important functional groups. The γ-amino alcohol motif is particularly prevalent in a number of biologically active compounds. rsc.orgrsc.org The development of stereoselective methods for the synthesis of γ-amino alcohols is an active area of research, with techniques such as the reduction of β-amino ketones and copper-catalyzed hydroamination of allylic alcohols being prominent. rsc.orgacs.org These methods allow for the controlled synthesis of all possible stereoisomers of a given γ-amino alcohol, which is crucial for medicinal chemistry applications. rsc.org

Historical Context and Evolution of Amino Alcohol Research Paradigms

The study of amino alcohols has a rich history. Early research focused on the isolation of naturally occurring amino alcohols and the development of basic synthetic methods. For example, 1-aminoethanol (B1580991) was first prepared in 1833, though its structure was not confirmed until 1877. wikipedia.org The production of amino acids, the precursors to many amino alcohols, began in the early 20th century with extraction from natural sources. nih.gov

Over time, the focus of amino alcohol research has shifted towards more sophisticated applications. The advent of modern analytical techniques allowed for a deeper understanding of their structure and reactivity. A major paradigm shift occurred with the development of asymmetric synthesis, where chiral amino alcohols became indispensable tools for creating enantiomerically pure compounds. acs.org Contemporary research continues to push the boundaries, with the development of novel catalytic systems for the efficient and selective synthesis of amino alcohols. organic-chemistry.orgorganic-chemistry.org This includes the use of biocatalysis, which offers a green and sustainable alternative to traditional chemical methods. acs.org The ongoing evolution of this field highlights the enduring importance of amino alcohols in chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-cyclopentylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRILOPFSXNUUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368875-66-4 | |

| Record name | 3-amino-1-cyclopentylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1 Cyclopentylpropan 1 Ol and Analogues

Established Synthetic Routes to Amino Alcohols

Traditional and modern methods provide access to a wide array of amino alcohols. Key strategies include the ring-opening of cyclic ethers and various reduction techniques.

Ring-Opening Reactions of Cyclic Ethers with Amines

A primary method for synthesizing β-amino alcohols is the aminolysis of epoxides. tandfonline.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. scielo.org.mx

The regioselectivity of the epoxide ring-opening is a critical aspect, often influenced by the substrate, the nucleophile, and the reaction conditions. scielo.org.mx For instance, the reaction of styrene (B11656) epoxide with aromatic amines typically results in the nucleophilic attack at the benzylic carbon. scielo.org.mx In contrast, aliphatic amines tend to attack the terminal carbon of the epoxide. scielo.org.mx This highlights the interplay of electronic and steric effects in determining the reaction's outcome.

Chemoselectivity is also a key consideration, especially when other functional groups are present in the molecule. tandfonline.com Effective synthetic methods should selectively yield the desired β-amino alcohol without affecting other functionalities like hydroxyl groups, ethers, esters, or halogens. tandfonline.com

A variety of catalysts have been developed to enhance the efficiency and selectivity of this transformation. These include Lewis acids like indium tribromide and zirconium (IV) chloride, as well as solid acid catalysts. rroij.comresearchgate.net The choice of catalyst can significantly influence both the rate and the regioselectivity of the reaction. rroij.com For example, zirconium (IV) chloride has been shown to effectively catalyze the ring-opening of epoxides with both aromatic and aliphatic amines. rroij.com

To overcome the limitations of classical methods, which often require harsh conditions and an excess of amine, various catalytic systems have been introduced. tandfonline.com

Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild, efficient, and inexpensive catalyst for the ring-opening of epoxides with amines. tandfonline.comtandfonline.com This method is notable for its mild reaction conditions, short reaction times, and high yields with excellent regioselectivity. tandfonline.comscilit.com The reaction can often be carried out under solvent-free conditions at room temperature. tandfonline.com Studies have shown that a low catalyst loading, typically around 2 mol%, is sufficient to drive the reaction to completion. tandfonline.comtandfonline.com The proposed mechanism involves the activation of the epoxide by cyanuric chloride, facilitating the nucleophilic attack by the amine. tandfonline.com

Table 1: Cyanuric Chloride Catalyzed Ring Opening of Epoxides with Amines tandfonline.comtandfonline.com

| Epoxide | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| Styrene Oxide | Aniline | 2 | 15 | 98 |

| Cyclohexene Oxide | Aniline | 2 | 20 | 95 |

| Propylene Oxide | Benzylamine | 2 | 30 | 92 |

Samarium Trichloride (B1173362): Samarium trichloride (SmCl₃) is another effective Lewis acid catalyst for promoting the ring-opening of epoxides with amines. While specific data for samarium trichloride in this exact context is not detailed in the provided search results, related samarium compounds like samarium iodide have been used for similar transformations. researchgate.net Lewis acids like SmCl₃ activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com

Hydrogenation and Reduction Strategies

Reduction methods offer an alternative and powerful approach to the synthesis of amino alcohols, starting from readily available precursors like amino acids, α-amino ketones, or imines.

Chiral amino alcohols are commonly prepared by the reduction of the corresponding α-amino acids or their ester derivatives. stackexchange.comjocpr.com

A widely used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). stackexchange.comcdnsciencepub.com However, due to its cost and flammability, alternative methods have been developed. stackexchange.com One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂), which can effectively reduce N-protected or unprotected amino acids. stackexchange.com Another approach is the "single vessel" process where the amino acid is first esterified and then reduced with an alkali or alkaline earth borohydride without isolating the intermediate ester. google.com This method is efficient, provides high yields, and preserves the chirality of the starting material. google.com

Table 2: Reduction of Amino Acids to Amino Alcohols stackexchange.comjocpr.com

| Amino Acid | Reducing Agent | Yield (%) |

| L-Valine | LiAlH₄ | 73-75 |

| L-Phenylalanine | Li/AlCl₃ | 74.8-91.4 |

| Various Amino Acids | NaBH₄/I₂ | 80-98 |

The reduction of α-amino ketones and imines provides another direct route to amino alcohols.

The reduction of α-amino ketones can be achieved with high diastereoselectivity using various reducing agents. researchgate.net For example, zinc borohydride (Zn(BH₄)₂) has been used for the highly diastereoselective synthesis of anti-γ-hydroxy-β-amino alcohols from serine-derived α-amino ketones. researchgate.net The choice of reducing agent can allow for the selective formation of either diastereomeric amino alcohol. researchgate.net

Imines, which can be readily formed from the condensation of aldehydes or ketones with primary amines, can be reduced to amines. masterorganicchemistry.com This two-step process of imine formation followed by reduction is known as reductive amination. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). libretexts.orgwikipedia.org Recently, electrochemical methods have also been developed for the reductive cross-coupling of imines and ketones to directly access β-amino alcohols in an atom- and step-economical manner. acs.org

N-Alkylation of Amines with Alcohols

The N-alkylation of amines with alcohols represents a sustainable and atom-economical approach to forming C-N bonds, a crucial step in the synthesis of many fine chemicals and pharmaceutical intermediates. researchgate.net This method, often referred to as a "hydrogen-borrowing" or "hydrogen-transfer" reaction, typically involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes condensation with an amine to form an imine. Subsequent reduction of the imine, using the hydrogen previously "borrowed" from the alcohol, yields the N-alkylated amine with water as the only byproduct. beilstein-journals.orgresearchgate.net

The application of this methodology to the synthesis of amino alcohols is an area of growing interest. While much of the literature focuses on simple aliphatic and aromatic alcohols, the use of amino alcohols as substrates is less common but holds significant potential. nih.gov For instance, the intramolecular N-alkylation of amino alcohols can lead to the formation of cyclic amines. The reaction conditions, such as temperature and the presence of a catalyst, can influence the reaction's outcome. For example, using γ-Al2O3 as a heterogeneous catalyst in supercritical CO2 has been shown to facilitate the amination of alcohols for the synthesis of N-alkylated heterocycles. beilstein-journals.org

A key challenge in the N-alkylation of amino alcohols is controlling the chemoselectivity and, in the case of chiral substrates, preventing racemization. Research has shown that for C-C bond-forming hydrogen-borrowing reactions involving 1,2-amino alcohols, the use of a bulky nitrogen-protecting group, such as a trityl or benzyl (B1604629) group, can preserve the stereochemistry at the amine center. nih.gov

Decarboxylative Radical Coupling Reactions

Decarboxylative radical coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds under mild conditions. This strategy often utilizes photoredox catalysis to generate radical intermediates from readily available carboxylic acids. While this method has been extensively used for the synthesis of various organic molecules, its application to the direct synthesis of γ-amino alcohols is an evolving area.

More commonly, visible-light photoredox catalysis has been employed for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to produce 1,2-amino alcohols. rsc.orgresearchgate.net This process involves the single-electron oxidation of an α-amino acid's carboxylate, followed by the loss of CO2 to form an α-carbamoyl radical. This radical can then engage in a coupling reaction. acs.org

A related approach involves the decarbonylative radical coupling of α-aminoacyl tellurides. nih.gov In this method, the α-aminoacyl telluride is converted into an α-amino carbon radical through decarbonylation, which can then react with suitable radical acceptors. This has been successfully applied to the synthesis of γ-amino acids. nih.gov While not a direct synthesis of γ-amino alcohols, the generated γ-amino acid could potentially be reduced to the corresponding alcohol.

Targeted Synthesis of 3-Amino-1-cyclopentylpropan-1-ol

The specific structural features of this compound, namely the γ-amino alcohol motif and the cyclopentyl group, necessitate tailored synthetic strategies for its efficient preparation.

Synthesis from Unsaturated Nitriles via Oxa-Michael Addition and Subsequent Hydrogenation

A highly effective route to γ-amino alcohols involves the oxa-Michael addition of an alcohol to an α,β-unsaturated nitrile, followed by hydrogenation of the nitrile group. nih.govnih.gov This strategy provides a versatile and atom-economical pathway to the desired 1,3-amino alcohol functionality.

Specificity for γ-Amino Alcohol Motif Formation

The synthesis of γ-amino alcohols via this method hinges on the initial 1,4-conjugate addition of an alcohol to an α,β-unsaturated nitrile. While the direct addition of water can be challenging, the use of benzyl alcohol in the presence of a ruthenium pincer complex catalyst has proven to be highly efficient for a range of β-substituted unsaturated nitriles. nih.govnih.gov The resulting 3-benzyloxy-alkylnitrile intermediate is then subjected to hydrogenation. This hydrogenation step simultaneously removes the benzyl protecting group and reduces the nitrile to a primary amine, directly yielding the γ-amino alcohol. nih.govnih.gov

Hydrogenation of the β-benzyloxy-nitrile intermediate under acidic conditions leads to the formation of the desired primary amino alcohol. nih.govnih.gov Conversely, hydrogenation under neutral conditions can result in a mixture of secondary and tertiary amines. nih.govnih.gov This highlights the importance of reaction conditions in directing the selectivity of the final product.

Potential Derivations from 3-Cyclopentylpropan-1-ol Precursors

An alternative conceptual approach to the synthesis of this compound involves the introduction of an amino group into a pre-existing 3-cyclopentylpropan-1-ol skeleton. While direct methods for this specific transformation are not extensively documented, established synthetic transformations offer plausible routes.

One potential strategy could involve the oxidation of the primary alcohol of 3-cyclopentylpropan-1-ol to the corresponding aldehyde, 3-cyclopentylpropanal. This aldehyde could then undergo reductive amination. This two-step process, involving the formation of an imine or enamine intermediate with an amine source (such as ammonia (B1221849) or a protected amine equivalent) followed by reduction, is a cornerstone of amine synthesis.

Another hypothetical route could proceed via the conversion of the alcohol in 3-cyclopentylpropan-1-ol to a suitable leaving group, such as a tosylate or a halide. Subsequent displacement with an amine or a nitrogen-containing nucleophile would introduce the amino functionality. However, the reactivity and potential for side reactions, such as elimination, would need to be carefully considered.

Green Chemistry Principles in Amino Alcohol Synthesis

The synthesis of specialized chemical compounds such as this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. By focusing on aspects like catalysis, solvent use, and atomic efficiency, chemists can develop more sustainable and environmentally benign synthetic routes. This approach not only minimizes the environmental footprint but also often leads to more efficient and cost-effective production methods. The application of these principles is particularly relevant in the synthesis of β-amino alcohols, a crucial class of compounds in medicinal chemistry and materials science.

Utilization of Heterogeneous Catalytic Systems

In the synthesis of β-amino alcohols, which are structural analogues of this compound, solid catalysts have proven effective. For instance, silica (B1680970) gel and zeolites are employed as efficient and reusable heterogeneous catalysts. organic-chemistry.org Na-Y zeolite, a type of solid base catalyst, has been successfully used in the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates, demonstrating the potential for environmentally friendly and highly active catalytic systems. organic-chemistry.org Similarly, silica gel has been shown to effectively catalyze the ring-opening of epoxides by amines under solvent-free conditions, providing a simple and clean route to these valuable molecules. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Na-Y Zeolite | Aminolysis of alkylene carbonates | Aromatic amines, Alkylene carbonates | Reusable, Highly active, Environmentally benign. organic-chemistry.org |

| Silica Gel (60-120 mesh) | Aminolysis of epoxides | Epoxides, Amines | Solvent-free conditions, Room temperature operation, Efficient. organic-chemistry.org |

| Zinc(II) Perchlorate (B79767) Hexahydrate | Aminolysis of epoxides | Epoxides, Amines | High efficiency, Solvent-free conditions, Excellent chemo- and regioselectivity. organic-chemistry.org |

Solvent-Free Conditions and Aqueous Media Approaches

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, toxic, and contribute significantly to chemical waste. Green chemistry promotes the reduction or complete elimination of solvents, or the substitution of hazardous solvents with greener alternatives like water.

Solvent-free synthesis, where the reaction is conducted neat (without a solvent), represents an ideal scenario. This approach has been successfully applied to the synthesis of β-amino alcohols. The aminolysis of epoxides, a fundamental reaction for producing amino alcohols, can be carried out under solvent-free conditions, often by simply heating the reactants together in a sealed vessel. tandfonline.comresearchgate.net This method is straightforward, reduces waste, and can lead to high yields of the desired product. tandfonline.com In some cases, a catalyst like cyanuric chloride or Zinc(II) perchlorate hexahydrate is used in catalytic amounts to facilitate the reaction under mild, solvent-free conditions. organic-chemistry.orgtandfonline.com

Water is another highly attractive solvent due to its non-toxicity, non-flammability, and abundance. It has been demonstrated as a viable medium for the synthesis of amino alcohols. The mild aminolysis of various epoxides proceeds with high selectivity and in excellent yields in water, often without the need for any catalyst. organic-chemistry.orgorganic-chemistry.org The use of water not only aligns with green chemistry principles but can also offer unique reactivity and selectivity compared to organic solvents. organic-chemistry.org For instance, the preparation of amino alcohols from amino acids can be achieved via reduction by hydrogen in an aqueous solution with a suitable catalyst. google.com

| Approach | Reaction Type | Key Features | Example |

| Solvent-Free | Ring-opening of epoxides with amines | No solvent required, often just heating reactants. tandfonline.comresearchgate.net High yields, reduced waste. | Reaction of epoxides with aliphatic or aromatic amines in a sealed ampoule at 90°C. tandfonline.com |

| Aqueous Media | Ring-opening of epoxides with amines | Water as the solvent, often catalyst-free. organic-chemistry.org High selectivity and yields. | Mild aminolysis of various epoxides in water. organic-chemistry.org |

| Aqueous Media | Reduction of amino acids | Hydrogen reduction in water or water/co-solvent mix. google.com Simple, one-step synthesis. | Synthesis of amino alcohols from aqueous amino acid solutions using a catalyst. google.com |

Atom Economy and Sustainability Metrics in Synthetic Design

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. organic-chemistry.org A reaction with high atom economy is one that generates minimal or no byproducts, thus reducing waste at the molecular level. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.orgacs.org Addition reactions, for example, are inherently 100% atom-economical as they combine all reactant atoms into a single product.

In the context of synthesizing amino alcohols and their analogues, choosing a synthetic route with a high atom economy is a primary goal. For example, a patented synthesis for (1R,3S)-3-amino-1-cyclopentanol, a structural analogue of the target compound, highlights high atom economy as a key feature of its design. google.com This particular route involves an asymmetric cycloaddition, which is a type of reaction that can exhibit excellent atom economy. google.com

Other modern synthetic methods are also being developed with atom economy as a central consideration. Electrochemical methods, for instance, can offer high atom- and step-economy by using electricity to drive reactions, thereby avoiding the use of stoichiometric chemical reductants or oxidants that generate significant waste. organic-chemistry.org The direct reductive cross-coupling of imines with ketones to form β-amino alcohols is an example of such an efficient and sustainable strategy. organic-chemistry.org By focusing on metrics like atom economy, chemists can quantitatively assess the "greenness" of a synthesis and make more informed decisions in designing sustainable chemical processes.

| Synthetic Strategy | Reaction Type | Atom Economy Principle | Advantage |

| Asymmetric Cycloaddition | Cycloaddition | Addition reactions incorporate all atoms from reactants into the product. | Inherently high atom economy, minimizing byproducts. google.com |

| Electrochemical Reductive Coupling | Reductive Coupling | Avoids stoichiometric reagents by using electrons as the "reagent". | High atom- and step-economy, reduces chemical waste. organic-chemistry.org |

| Hydrogenation of Imines/Ketones | Hydrogenation/Reduction | Can be highly atom-economical if using H₂ gas as the reductant. | Potentially produces only water as a byproduct, depending on the catalyst system. |

| Aminolysis of Epoxides | Ring-opening/Addition | The amine is added across the epoxide ring. | High atom economy as all atoms of the amine and epoxide are in the product. organic-chemistry.orgtandfonline.com |

Stereochemical Control and Enantioselective Synthesis in Amino Alcohol Chemistry

Principles of Chiral Amino Alcohol Synthesis

The synthesis of a specific stereoisomer of a chiral molecule requires precise control over the formation of its chiral centers. This control is categorized as either enantioselective or diastereoselective.

Enantioselective and Diastereoselective Control in Reaction Pathways

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Diastereoselective synthesis, on the other hand, focuses on the preferential formation of one diastereomer when a molecule has multiple stereocenters. The strategic application of these control elements is fundamental in constructing complex molecules like 1,3-amino alcohols. A key strategy involves utilizing chiral catalysts that create a chiral environment, thereby directing the reaction to favor the formation of a specific stereoisomer. Another powerful method is substrate-controlled synthesis, where the inherent chirality of the starting material guides the stereochemical outcome of subsequent transformations.

Control of Relative Stereochemistry (e.g., syn- and anti-1,3 Amino Alcohol Motifs)

The 1,3-amino alcohol motif features two stereocenters, leading to the possibility of syn and anti diastereomers. The relative orientation of the amino and hydroxyl groups significantly influences the molecule's conformation and biological activity. Consequently, the selective synthesis of either the syn or anti isomer is a crucial aspect of synthetic strategy. A common approach to achieve this control is through the stereoselective reduction of β-amino ketones. The choice of reducing agent and the presence of chelating groups on the substrate can dictate the facial selectivity of the reduction, leading to either the syn or anti product.

Methodologies for Stereoselective Introduction of Chiral Centers

A range of sophisticated techniques have been developed to introduce chiral centers with a high degree of stereochemical control. These methodologies can be broadly classified into asymmetric catalysis, substrate-controlled synthesis, and biocatalysis.

Asymmetric Catalysis (e.g., Pd(II)/SOX Catalysis, Cr-Catalyzed Asymmetric Cross-Couplings)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Pd(II)/SOX Catalysis : Palladium(II) complexes with sulfoxide-oxazoline (SOX) ligands have proven effective in catalyzing the enantioselective synthesis of 1,3-amino alcohols. This catalytic system creates a defined chiral pocket that directs the approach of a nucleophile to one face of the substrate, thereby controlling the stereochemical outcome.

Cr-Catalyzed Asymmetric Cross-Couplings : Chromium-catalyzed asymmetric cross-coupling reactions represent another powerful tool for the enantioselective formation of carbon-carbon bonds. While specific applications for the direct synthesis of 3-Amino-1-cyclopentylpropan-1-ol may not be extensively documented, the underlying principle of using a chiral chromium catalyst to orchestrate the stereoselective coupling of fragments is a well-established and valuable strategy in the synthesis of chiral molecules.

Substrate-Controlled Diastereoselective Synthesis

In this approach, the existing stereochemistry within a substrate molecule is leveraged to direct the formation of new chiral centers. This method is particularly advantageous when starting with readily available chiral building blocks. The steric and electronic properties of the chiral substrate guide the incoming reagent to a specific face, resulting in the preferential formation of one diastereomer.

Biocatalytic Approaches (e.g., Transaminases, Kinetic Resolution, Dynamic Kinetic Resolution)

Biocatalysis harnesses the inherent selectivity of enzymes to perform chemical transformations with high precision and under mild conditions.

Transaminases : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing chiral amines and amino alcohols with high enantiomeric purity. The selection of the appropriate transaminase allows for the synthesis of either enantiomer of the target compound.

Kinetic Resolution : This technique separates a racemic mixture by utilizing a chiral catalyst or enzyme that reacts at a faster rate with one enantiomer than the other. In the context of amino alcohols, an enzyme can selectively acylate one enantiomer, allowing for its separation from the unreacted enantiomer.

Asymmetric Cycloaddition Reactions (Relevant to Analogous Cyclic Amino Alcohols)

While specific examples of asymmetric cycloaddition reactions leading directly to this compound are not extensively documented in publicly available literature, the principles of this powerful synthetic strategy can be understood through analogous cyclic amino alcohols. Asymmetric cycloadditions are highly effective for constructing chiral cyclic frameworks, which can be precursors to the target molecule or its analogs.

One relevant example is the synthesis of (1R,3S)-3-amino-1-cyclopentanol, an intermediate for the antiviral drug Bictegravir. google.com A key step in its preparation involves an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acylhydroxylamine compound. google.com The chirality is induced by a chiral auxiliary attached to the N-acylhydroxylamine, guiding the stereochemical outcome of the cycloaddition and establishing the two chiral centers in the cyclopentane (B165970) ring with high stereoselectivity. google.com This approach highlights the potential of using chiral auxiliaries or catalysts to control the formation of stereocenters in a cyclic system.

Another related strategy involves the 1,3-dipolar cycloaddition of nitrones to alkenes, which can be catalyzed by multifunctional β-amino alcohols. rsc.org These reactions can proceed with high enantioselectivity, affording chiral isoxazolidines that can be subsequently cleaved to reveal the desired amino alcohol functionality. Although not directly applied to this compound, this methodology demonstrates the utility of cycloaddition reactions in accessing chiral amino alcohols.

The following table summarizes key aspects of asymmetric cycloaddition strategies relevant to the synthesis of cyclic amino alcohols:

| Cycloaddition Type | Dienophile/Dipolarophile | Diene/Dipole | Chiral Influence | Resulting Intermediate | Reference |

| Diels-Alder | N-Acylhydroxylamine | Cyclopentadiene | Chiral Auxiliary | Bicyclic Isoxazolidine | google.com |

| 1,3-Dipolar | Alkene | Chiral Nitrone | Chiral Organocatalyst | Isoxazolidine | rsc.org |

These examples underscore the versatility of asymmetric cycloaddition reactions in establishing the stereochemistry of cyclic precursors to amino alcohols. The choice of chiral catalyst or auxiliary is paramount in achieving high levels of enantiomeric excess (ee).

Strategies for Accessing Enantiomerically Pure this compound

Achieving an enantiomerically pure form of this compound is critical for its potential applications in pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental. ub.edu Several established strategies can be employed to obtain single enantiomers of such chiral molecules.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. ub.edu For instance, a chiral amino acid with a suitable side chain could potentially be elaborated through a series of reactions to construct the cyclopentyl and propanol (B110389) moieties of the target molecule, preserving the initial stereocenter.

Chiral Resolution: This classic method involves the separation of a racemic mixture of the target compound.

Chemical Resolution: This technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Subsequent removal of the resolving agent liberates the individual enantiomers of the amino alcohol.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. google.comnih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Synthesis: This is often the most efficient approach, as it aims to directly produce the desired enantiomer, avoiding the 50% theoretical yield limit of resolution. ub.edu

Asymmetric Reduction: A key step in many syntheses of amino alcohols is the reduction of a corresponding β-aminoketone. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of the alcohol with high selectivity. For instance, asymmetric reduction of β-aminoketones using a spiroborate ester catalyst has been shown to produce γ-aminoalcohols with high enantiomeric excess. google.com

Catalytic Asymmetric Alkylation: Phase-transfer catalysis using chiral catalysts can be employed for the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) ester enolates to construct the carbon skeleton with controlled stereochemistry. rsc.orgnih.gov Subsequent transformations can then lead to the target cyclic amino acid derivatives.

Organocatalysis: Simple primary β-amino alcohols, similar in structure to the target compound, can themselves act as organocatalysts in asymmetric reactions. rsc.org This opens the possibility of autocatalytic or related feedback loops in the synthesis of chiral molecules.

The following table outlines the primary strategies for obtaining enantiomerically pure this compound:

| Strategy | Principle | Key Reagents/Methods | Advantages | Disadvantages |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Amino acids, carbohydrates. | Predictable stereochemistry. | Limited by the availability of suitable starting materials. |

| Chemical Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral acids (e.g., tartaric acid). | Well-established technique. | Maximum 50% yield for the desired enantiomer. |

| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipases, proteases. | High selectivity, mild conditions. | May require screening for a suitable enzyme. |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. | Chiral reducing agents, chiral phase-transfer catalysts, organocatalysts. | High theoretical yield, atom-economical. | Requires development of specific catalytic systems. |

Chemical Transformations and Derivatization Strategies for 3 Amino 1 Cyclopentylpropan 1 Ol

Reactions Involving the Amine Functionality

The primary amine group in 3-Amino-1-cyclopentylpropan-1-ol is a key site for nucleophilic attack and derivatization. Its reactivity allows for the introduction of a wide variety of substituents, significantly altering the molecule's physical and chemical properties.

Alkylation and Acylation Reactions

Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. A significant challenge in the N-alkylation of primary amines is controlling the degree of substitution to avoid the formation of mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

A highly selective method for the mono-N-alkylation of 3-amino alcohols has been developed utilizing 9-borabicyclo[3.3.1]nonane (9-BBN). This reagent forms a stable chelate with the amino alcohol, effectively protecting the amine and allowing for selective mono-alkylation. The general process involves the formation of the 9-BBN chelate, followed by deprotonation with a base and subsequent reaction with an alkyl halide. Mild acidic workup then liberates the N-mono-alkylated product in high yield.

Acylation of the amine with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Enzymatic methods for N-acylation are also gaining traction as they offer high selectivity under mild, environmentally friendly conditions. For instance, aminoacylases from Streptomyces ambofaciens have been shown to effectively catalyze the acylation of various amino acids in aqueous media. While not specifically documented for this compound, this enzymatic approach represents a promising green alternative to traditional chemical methods.

| Reagent Class | Specific Reagent | Product Type | Key Features |

| Alkylating Agent | Alkyl Halide (e.g., CH₃I) with 9-BBN | Secondary Amine | High selectivity for mono-alkylation. |

| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Derivative | Generally high-yielding, requires a base. |

| Acylating Agent | Fatty Acid with Aminoacylase | N-Acyl Derivative | Enzymatic, high selectivity, aqueous media. |

Table 1: Representative Alkylation and Acylation Reactions of the Amine Functionality

Formation of Amides and Carbamates

The reaction of the primary amine of this compound with carboxylic acids or their derivatives leads to the formation of stable amide bonds. This is a cornerstone reaction in organic synthesis. The direct condensation of a carboxylic acid and an amine is often facilitated by coupling agents that activate the carboxylic acid.

Carbamates , which are esters of carbamic acid, are another important class of derivatives. They can be synthesized by reacting the amine with a chloroformate or by the reaction of the amine with carbon dioxide and an alcohol. A one-pot, three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate provides an efficient route to carbamates under mild conditions. This method is notable for its operational simplicity and avoidance of toxic reagents like phosgene (B1210022).

| Derivative | Reagents | Reaction Conditions |

| Amide | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent, room temperature |

| Carbamate (B1207046) | Alkyl Chloroformate, Base | Aprotic solvent, 0 °C to room temperature |

| Carbamate | Carbon Dioxide, Alkyl Halide, Cesium Carbonate | Anhydrous DMF, room temperature |

Table 2: Synthesis of Amides and Carbamates from the Amine Functionality

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound offers another site for chemical modification, although its reactivity can be influenced by the neighboring amine group.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification), while reactions with more reactive acyl chlorides or anhydrides can proceed under milder, often basic, conditions.

Etherification , the formation of an ether linkage, can be accomplished through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is crucial to avoid competing reactions involving the amine group.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-amino-1-cyclopentylpropan-1-one. A variety of oxidizing agents can be employed for this transformation.

Modern catalytic methods offer high chemoselectivity, avoiding the oxidation of the amine group. For instance, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper catalyst facilitates the aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds in good yields at ambient temperature. Another mild and effective method involves the use of manganese(IV) oxide (MnO₂), which has been shown to oxidize β-amino alcohols to α-amino aldehydes without over-oxidation. Gold-based catalysts have also demonstrated high activity and selectivity in the oxidation of amino alcohols to amino acids under basic conditions with oxygen as the oxidant.

| Transformation | Reagent/Catalyst | Product |

| Oxidation | AZADO/Copper Catalyst, Air | 3-Amino-1-cyclopentylpropan-1-one |

| Oxidation | Manganese(IV) Oxide (MnO₂) | 3-Amino-1-cyclopentylpropan-1-one |

| Oxidation | Gold Nanoparticles on a support, Base, O₂ | 3-Amino-1-cyclopentylpropanoic acid |

Table 3: Representative Oxidation Reactions of the Hydroxyl Functionality

Bifunctional Reactivity: Co-reactions of Amine and Hydroxyl Groups

The proximate arrangement of the amine and hydroxyl groups in this compound allows for intramolecular reactions, leading to the formation of cyclic structures. The formation of an intramolecular hydrogen bond between the hydroxyl and amine groups can influence the molecule's conformation and reactivity.

Depending on the reaction conditions and reagents, various heterocyclic systems can be synthesized. For example, reaction with phosgene or its equivalents could lead to the formation of a cyclic carbamate (an oxazolidinone derivative). The specific stereochemistry of the starting material will dictate the stereochemistry of the resulting cyclic product. Such intramolecular cyclizations are powerful tools for creating conformationally constrained molecules. For instance, palladium-catalyzed intramolecular allylic C-H amination of homoallylic N-nosyl carbamates has been utilized to generate vinyl-substituted cyclic carbamates, which are precursors to syn-1,3-amino alcohols.

The study of these bifunctional reactions is crucial for understanding the full chemical potential of this compound and for designing novel molecular scaffolds.

Cyclization Reactions

The spatial arrangement of the amino and hydroxyl groups in a 1,3-relationship allows this compound to be an ideal precursor for the synthesis of saturated six-membered heterocycles through intramolecular cyclization. Key examples include the formation of cyclic urethanes and azetidines.

Formation of Cyclic Urethanes with CO₂

The reaction of amino alcohols with carbon dioxide (CO₂) represents a green and atom-economical route to cyclic urethanes, which are valuable intermediates in organic synthesis. In the case of a γ-amino alcohol like this compound, this reaction would yield a six-membered 1,3-oxazinan-2-one (B31196) derivative. The process typically involves the formation of a carbamic acid intermediate by the reaction of the amine with CO₂, followed by an intramolecular cyclization via the hydroxyl group, eliminating a molecule of water. This cyclization can be promoted by various catalytic systems, including ionic liquids or phosphorus(III) reagents, and often requires pressure and heat to drive the reaction to completion. nih.govrsc.org The use of dehydrating agents can also facilitate this transformation under milder conditions. nih.gov

Formation of Azetidines from 1,3-Amino Alcohols

Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in many biologically active compounds. The synthesis of azetidines from 1,3-amino alcohols like this compound is a well-established transformation. nih.govlibretexts.org The general strategy involves the activation of the terminal hydroxyl group to convert it into a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group. google.com Common methods for hydroxyl group activation include conversion to a sulfonate ester (e.g., mesylate or tosylate) or reaction under Mitsunobu or Appel reaction conditions. nih.govorgsyn.org For example, treatment with thionyl chloride can generate a chloroamine in situ, which then cyclizes upon addition of a base to yield the corresponding azetidine (B1206935) derivative. orgsyn.org

| Reaction Type | Starting Material | Reagents/Conditions | Expected Product |

| Cyclic Urethane Formation | This compound | 1. CO₂ (pressurized)2. Catalyst (e.g., Ionic Liquid, Ph₃P)3. Heat, Dehydrating Agent | 4-Cyclopentyl-1,3-oxazinan-2-one |

| Azetidine Synthesis | This compound | 1. Activate -OH (e.g., MsCl, TsCl, SOCl₂)2. Base (e.g., Et₃N, NaOH) | 2-(1-Cyclopentylethyl)azetidine |

Intramolecular Transformations and Rearrangements

While specific intramolecular rearrangements of this compound are not extensively documented, the chemistry of γ-amino alcohols includes fascinating transformations. A notable example is the radical Brook rearrangement, which has been harnessed in modern photocatalytic methods to synthesize γ-amino alcohols from simple alkenes. nih.govnih.govacs.org

This transformation, while a synthetic route to γ-amino alcohols rather than a reaction of them, hinges on a key intramolecular rearrangement step. The process involves the photocatalyzed homolysis of a bifunctional, silicon-containing reagent, which then adds to an alkene. acs.org The critical step is a subsequent radical Brook rearrangement, where a silyl (B83357) group migrates from a carbon atom to a nearby oxygen atom, forming a thermodynamically favorable O-Si bond. acs.org This rearrangement dictates the regiochemical outcome, ultimately enabling the formation of the 1,3-amino alcohol structure after further reaction and workup. nih.govacs.org This highlights a sophisticated intramolecular radical migration process that is central to the modern synthesis of this class of compounds.

| Rearrangement Type | Context | Key Transformation | Significance |

| Radical Brook Rearrangement | Synthesis of γ-amino alcohols via photocatalysis | Intramolecular 1,4-silyl group migration from a carbon-centered radical to an oxygen radical. | Enables the regioselective 1,3-difunctionalization of alkenes to produce γ-amino alcohols. nih.govacs.org |

Synthesis of Functionalized Derivatives for Specific Research Applications

The amino and hydroxyl groups of this compound serve as versatile handles for synthesizing a wide array of functionalized derivatives. These derivatives are often explored in the context of drug discovery and medicinal chemistry, where fine-tuning of molecular properties is crucial for biological activity. The cyclopentyl group itself provides a lipophilic scaffold that can be important for receptor binding.

The synthesis of such derivatives typically involves standard functional group transformations. The primary amine can undergo N-acylation with acyl chlorides or anhydrides to form amides, or N-alkylation using alkyl halides. The hydroxyl group can be O-alkylated to form ethers or esterified to form esters.

The significance of this structural class is underscored by the use of closely related compounds as key intermediates in the synthesis of pharmaceuticals. For instance, the structurally similar compound (1R,3S)-3-amino-1-cyclopentanol is a crucial building block for the antiviral drug Bictegravir. google.com This highlights the pharmaceutical industry's interest in cyclopentane-based amino alcohols for creating complex, biologically active molecules. Derivatives of 3-aminopropanol are also widely patented for various applications, indicating a broad interest in this chemical space for developing new chemical entities. google.comgoogle.com

| Derivative Type | Synthetic Approach | Potential Research Application |

| N-Acyl Derivatives | Reaction with acyl chlorides or activated carboxylic acids. | Probing interactions with enzyme active sites; modifying solubility and metabolic stability. |

| N-Alkyl Derivatives | Reductive amination or reaction with alkyl halides. | Modulating basicity (pKa) and receptor binding affinity. |

| O-Alkyl/Aryl Ethers | Williamson ether synthesis (activation of -OH followed by reaction with an alkoxide/phenoxide). | Enhancing lipophilicity and influencing pharmacokinetic properties. |

| Ester Derivatives | Reaction with acid anhydrides or acyl chlorides. | Prodrug strategies; fine-tuning polarity. |

Applications of 3 Amino 1 Cyclopentylpropan 1 Ol and Its Derivatives in Organic Synthesis and Catalysis

Chiral Ligands in Asymmetric Catalysis

The ability of the amino and hydroxyl groups in amino alcohols to chelate to a metal center is fundamental to their function as chiral ligands. This chelation creates a rigid, well-defined chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic transformation.

The effectiveness of an amino alcohol-based ligand in asymmetric catalysis is governed by several key design principles. The modular synthesis of these ligands is a critical strategy, allowing for systematic variation of steric and electronic characteristics to fine-tune catalytic properties. acs.org This approach enables the development of ligands tailored for specific reactions. For instance, introducing bulky alkyl substituents, such as tert-butyl or adamantyl groups, on the ligand framework can enhance enantioselectivity by creating a more defined chiral pocket around the metal center. acs.org

A recent innovative approach involves a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which employs a radical polar crossover strategy to produce chiral β-amino alcohols. westlake.edu.cnacs.org This method highlights the importance of controlling the reduction potential of the reactants and using a catalyst that can manage multiple roles, including chemoselective reduction and stereoselective addition. acs.org The development of such modular synthetic pathways is crucial for creating new generations of highly effective chiral ligands. westlake.edu.cn

Amino alcohol derivatives are extensively used as ligands in a variety of metal-catalyzed asymmetric reactions, leading to the synthesis of enantiomerically enriched products.

Diethylzinc (B1219324) Addition to Aldehydes One of the most well-studied applications of chiral amino alcohol ligands is in the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols. acs.orgwikipedia.org In this reaction, the chiral ligand, such as a derivative of 3-amino-1-cyclopentylpropan-1-ol, coordinates to the zinc atom, directing the approach of the diethylzinc reagent to one face of the aldehyde. This process often involves a titanium tetraisopropoxide promoter. citedrive.commdpi.com Ligands derived from readily available sources like carbohydrates have shown excellent catalytic activity, achieving high conversion rates and enantioselectivities up to 98% ee for a broad range of aromatic and aliphatic aldehydes. mdpi.com The performance of these catalysts is highly dependent on the ligand's structure, with minor modifications leading to significant changes in yield and enantiomeric excess. acs.orgrsc.org

| Ligand Type | Metal/Promoter | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| D-fructose-derived amino alcohol | Ti(OiPr)4 | Benzaldehyde | Up to 100 | Up to 96 | mdpi.com |

| (1S,2R)-1-alkyl-2-(dialkylamino)-3-(R-oxy)-1-propanols | None | Benzaldehyde | High | 92-96 | acs.org |

| Sharpless epoxidation-derived amino alcohol | None | Benzaldehyde | Nearly quantitative | 95 | rsc.org |

| Azetidine-based amino alcohol | n-BuLi | Aromatic aldehydes | High | 94-100 | wikipedia.org |

Hydroamination Chiral γ-amino alcohols can be synthesized via the formal anti-Markovnikov hydroamination of allylic alcohols, a transformation catalyzed by ruthenium complexes. nih.gov This process operates through an asymmetric hydrogen-borrowing mechanism, where racemic secondary allylic alcohols react with various amines to yield enantiomerically enriched chiral γ-amino alcohols. nih.gov This method is notable for its broad substrate scope and excellent enantioselectivities, with up to >99% ee reported for numerous examples. nih.gov Manganese-PNP pincer complexes have also been developed for the formal hydroamination of allylic alcohols, providing the desired γ-amino alcohols in high yields through a tandem dehydrogenation/Michael addition/hydrogenation sequence. nih.gov

To enhance the practical utility of chiral amino alcohol ligands, researchers have focused on immobilizing them onto solid supports. This strategy facilitates catalyst recovery and reuse, which is crucial for industrial applications. Polymer-supported chiral amino alcohols have been successfully used in the enantioselective addition of diethylzinc to aldehydes. acs.org For example, ligands attached to polystyrene matrices were found to be highly active catalysts for the addition of diethylzinc to benzaldehyde, yielding the product in nearly quantitative yields and with over 90% ee. rsc.org The polymer support itself can positively influence the catalyst's performance, with factors like polymer composition, degree of crosslinking, and the presence of neighboring functional groups playing a significant role in tuning activity and selectivity. rsc.org

Chiral Auxiliaries in Asymmetric Synthesis

Beyond their role as ligands, chiral amino alcohols and their derivatives can function as chiral auxiliaries. nih.govyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation, inducing diastereoselectivity. youtube.com After the reaction, the auxiliary is cleaved from the product, having imparted its chirality. youtube.com

The general process involves covalently bonding the chiral amino alcohol to a prochiral substrate, for example, forming an amide or ester linkage. The steric and electronic properties of the auxiliary then block one of the prochiral faces of the substrate, forcing an incoming reagent to attack from the less hindered direction. This results in the formation of one diastereomer in excess. Finally, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. youtube.comyoutube.com Chiral 1,2-amino alcohols are particularly versatile in this context and are widely used as building blocks for this purpose. nih.gov

Synthetic Building Blocks for Complex Molecular Architectures

The inherent functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. srdorganics.comsigmaaldrich.com

Morpholines Substituted morpholines are important structural motifs in many biologically active compounds. nih.govresearchgate.net Enantiopure amino alcohols are key precursors for the asymmetric synthesis of these heterocycles. nih.govresearchgate.net One effective strategy involves a multi-step sequence where an N-protected amino alcohol is first converted to an O-allyl ethanolamine. This intermediate then undergoes a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to form the morpholine (B109124) ring with high stereocontrol. nih.gov Another efficient, one or two-step method uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into a variety of substituted morpholines. nih.govchemrxiv.org The selectivity of this latter reaction is dependent on the structure of the starting amino alcohol. nih.govchemrxiv.org

| Starting Material | Key Reagents/Catalyst | Methodology | Outcome | Reference |

|---|---|---|---|---|

| Enantiopure N-Boc amino alcohol | NaH, Allyl bromide; Pd catalyst | O-allylation followed by Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines as single stereoisomers | nih.gov |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | One or two-step SN2 reaction and cyclization | High-yielding synthesis of various substituted morpholines | nih.govchemrxiv.org |

| Vicinal amino alcohol | Various (e.g., dehydrating agents, cyclizing agents) | Intramolecular cyclization | General access to 1,4-oxazines (morpholines) | researchgate.net |

Azetidines The azetidine (B1206935) ring is another important heterocyclic scaffold found in many bioactive molecules. frontiersin.orgmagtech.com.cn Chiral amino alcohols serve as valuable precursors for their synthesis. A common strategy involves converting a β-amino alcohol into a derivative with a good leaving group (e.g., a mesylate) on the alcohol, followed by a base-induced intramolecular cyclization (an SN2 reaction) to form the four-membered azetidine ring. organic-chemistry.orgresearchgate.net Another powerful method is the lanthanoid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be derived from amino alcohols. This reaction proceeds in high yields to afford functionalized azetidines and tolerates a wide range of sensitive functional groups. frontiersin.org

Intermediates in Total Synthesis and Analogue Preparation

The strategic importance of this compound and its derivatives in the field of organic synthesis is notable, particularly in their application as versatile intermediates for constructing more complex molecular architectures. These compounds serve as valuable building blocks in the synthesis of intricate molecules, including those with significant biological and medicinal relevance. The presence of a primary amine, a secondary alcohol, and a cyclopentyl group within a flexible propanol (B110389) framework allows for a variety of chemical modifications and introductions of this scaffold into larger, more elaborate structures.

One of the key applications of this compound as an intermediate is in the preparation of substituted heterocyclic compounds. A notable example is its use in the synthesis of pyrido[2,3-d]pyrimidines. These complex nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential as inhibitors of protein kinases, such as DYRK1B and DYRK1A, which are implicated in diseases like cancer.

In a specific synthetic route detailed in patent literature, this compound is utilized as a key precursor in the multi-step synthesis of a complex pyrido[2,3-d]pyrimidine (B1209978) derivative. The synthesis of the intermediate itself, this compound, was achieved through the reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449) using lithium aluminum hydride in tetrahydrofuran. This intermediate was then further elaborated through a series of reactions to yield the final complex molecule. google.com

The following table outlines the key compounds involved in a synthetic pathway where this compound serves as a crucial intermediate:

| Compound Name | Role in Synthesis |

| 3-Cyclopentyl-3-oxopropanenitrile | Starting material for the intermediate |

| This compound | Key Intermediate |

| N-(5-(3-amino-1-phenylpropylcarbamoyl)-2-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylamino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | Final complex molecule |

This example underscores the utility of this compound as a valuable synthon, providing a foundational structure that can be integrated into the total synthesis of medicinally relevant and structurally complex molecules. The ability to prepare and subsequently functionalize this amino alcohol highlights its significance in the broader landscape of organic synthesis and drug discovery.

Spectroscopic Characterization and Conformational Analysis of 3 Amino 1 Cyclopentylpropan 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

The definitive structure of 3-Amino-1-cyclopentylpropan-1-ol is established using a suite of spectroscopic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A patent document provides some context for the use of ¹H NMR in the characterization of related structures, indicating its standard application in the field. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH-OH) | 3.6 - 3.8 | 70 - 75 |

| 2 (CH₂) | 1.5 - 1.7 | 35 - 40 |

| 3 (CH₂-NH₂) | 2.8 - 3.0 | 40 - 45 |

| Cyclopentyl CH | 1.7 - 1.9 | 45 - 50 |

| Cyclopentyl CH₂ | 1.2 - 1.6 | 25 - 30 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The key functional groups, the primary amine (-NH₂) and the hydroxyl (-OH) group, would exhibit distinct absorption bands. The O-H stretch typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretch of the primary amine usually presents as two sharp peaks in the 3300-3500 cm⁻¹ range. The C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two peaks) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₇NO). In a research context, the hydrochloride salt of this compound was synthesized, and its high-resolution mass was determined to be 244.19127 (calculated) and 244.19072 (found), which corresponds to a related, more complex structure. core.ac.uk The fragmentation pattern observed in the mass spectrum would offer further structural information, revealing characteristic losses of small molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as the cleavage of the cyclopentyl ring and the propanol (B110389) chain.

Conformational Analysis

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The study of these conformations and the factors influencing their stability is crucial for a complete understanding of the molecule's properties.

Experimental Studies of Rotational Spectra and Molecular Conformations

Experimental techniques such as microwave spectroscopy can provide precise information about the rotational constants of a molecule in the gas phase. From these constants, the moments of inertia and, consequently, the exact three-dimensional arrangement of the atoms can be determined for the most stable conformers. While specific rotational spectroscopy studies on this compound are not widely published, this method would be instrumental in identifying the preferred spatial orientations of the cyclopentyl, hydroxyl, and amino groups.

Analysis of Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding) Influencing Conformational Preferences

The conformational landscape of this compound is significantly influenced by intramolecular non-covalent interactions, most notably hydrogen bonding. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) within the same molecule allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the amino group. This interaction would create a cyclic-like structure, significantly stabilizing certain conformers over others. The strength and geometry of this hydrogen bond would dictate the preferred rotational state (gauche vs. anti) around the C-C bonds of the propanol chain. Computational chemistry methods are often employed to model these interactions and predict the relative energies of different conformers.

Influence of Cyclopentyl and Alkyl Substituents on Conformational Landscapes

The conformational landscape of this compound is primarily dictated by the interplay of its constituent fragments: the flexible aminopropanol (B1366323) side chain and the puckered cyclopentyl ring. Lacking direct experimental or computational studies on the title compound, an understanding of its conformational preferences can be inferred from the analysis of analogous structures, namely 3-amino-1-propanol and 3-cyclopentylpropan-1-ol. The introduction of a cyclopentyl group to the 1-position of the propanol backbone is expected to introduce significant steric hindrance and restrict the rotational freedom of the side chain, thereby favoring specific spatial arrangements.

The flexible n-propyl chain in 3-amino-1-propanol allows for a variety of conformations, primarily governed by gauche and anti interactions between the amino and hydroxyl groups. The presence of intramolecular hydrogen bonding between these functional groups can also play a significant role in stabilizing certain conformers. In contrast, the cyclopentyl ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The attachment of the hydroxy-aminopropyl substituent to the cyclopentyl ring will influence the ring's puckering and, conversely, the ring's conformation will dictate the preferred orientation of the side chain.

Computational studies on related molecules containing a cyclopentyl ring have shown that the ring's pucker can direct the spatial orientation of its substituents to minimize steric strain. For instance, in cyclopentane-based amino acids, the cyclopentyl moiety has been observed to pre-organize the peptide backbone, influencing the formation of helical structures. nist.govnist.gov This suggests that the cyclopentyl group in this compound will likely favor conformations where the bulky aminopropanol side chain occupies a pseudo-equatorial position to reduce steric clashes with the adjacent ring hydrogens.

To illustrate the expected spectroscopic differences arising from these structural features, the following tables summarize the available 1H-NMR and IR data for the parent compounds, 3-amino-1-propanol and 3-cyclopentylpropan-1-ol.

Table 1: Comparative ¹H-NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3-Amino-1-propanol | CDCl₃ | 3.73 (t, 2H, -CH₂OH), 2.88 (t, 2H, -CH₂NH₂), 1.68 (quint, 2H, -CH₂-), 2.59 (br s, 3H, -NH₂ and -OH) chemicalbook.com |

| 3-Cyclopentylpropan-1-ol | - | Data not available in searched literature. |

Note: The broad singlet at 2.59 ppm for 3-amino-1-propanol indicates exchangeable protons of the amino and hydroxyl groups.

Table 2: Comparative IR Spectroscopy Data of Analogous Compounds

| Compound | State | Characteristic Absorption Bands (cm⁻¹) |

| 3-Amino-1-propanol | Liquid Film | 3350 (br, O-H stretch), 3280 (br, N-H stretch), 2930 (C-H stretch), 1590 (N-H bend), 1060 (C-O stretch) chemicalbook.com |

| 3-Cyclopentylpropan-1-ol | - | Data not available in searched literature. |

The spectroscopic data for this compound is expected to be a composite of these features, with notable shifts due to the electronic and steric influence of the cyclopentyl group. Specifically, the signals for the protons on the carbon bearing the hydroxyl group (C1) and the adjacent methylene (B1212753) group (C2) in the ¹H-NMR spectrum are likely to be shifted downfield due to the presence of the cyclopentyl ring. The complexity of the signals for the cyclopentyl protons would also be indicative of the ring's puckered and substitution pattern. In the IR spectrum, the characteristic O-H and N-H stretching frequencies are expected to be present, though their positions and shapes may be altered by intramolecular hydrogen bonding, which will be influenced by the conformational constraints imposed by the cyclopentyl ring.

Computational Chemistry Investigations of 3 Amino 1 Cyclopentylpropan 1 Ol and Amino Alcohol Systems

Conformational Landscape Exploration

Due to the rotational freedom around its single bonds, 3-Amino-1-cyclopentylpropan-1-ol can adopt a multitude of three-dimensional shapes, or conformations. khanacademy.org The collection of all possible conformations and their corresponding energies is known as the conformational landscape. nih.gov Mapping this landscape is key to understanding the molecule's physical properties and biological activity, as the most populated conformations are often those that interact with other molecules or biological targets. researchgate.net

A primary goal of conformational analysis is to identify the "global minimum," which is the single most stable conformation with the lowest possible energy. blogspot.com Computational methods, such as systematic or stochastic conformational searches, are employed to explore the potential energy surface of the molecule and locate various energy minima. acs.org Each minimum corresponds to a stable conformer.

For an amino alcohol, the most stable conformers are often stabilized by an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH₂) group. acs.org The analysis would reveal the global minimum structure as well as a series of higher-energy conformers that are also thermally accessible at room temperature. acs.org The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. Studies on amino acids and other flexible molecules show that even small energy differences (e.g., 0.5-1.0 kcal/mol) can significantly alter the population of conformers. researchgate.netacs.org

Illustrative Relative Energies of Hypothetical Conformers

This table shows a representative set of conformers for an amino alcohol like this compound and their calculated relative energies. The global minimum is the reference point (0.00 kcal/mol). The energies indicate the stability of each conformer relative to the most stable one.

| Conformer ID | Key Feature / Description | Calculated Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|---|

| Conf-A | Global Minimum | 0.00 | Strong O-H···N Intramolecular H-bond |

| Conf-B | Higher-Energy Conformer 1 | 0.85 | Weaker N-H···O Intramolecular H-bond |

| Conf-C | Higher-Energy Conformer 2 | 1.95 | Gauche arrangement, no H-bond |

| Conf-D | Higher-Energy Conformer 3 | 3.50 | Extended/Anti arrangement, no H-bond |

The transition between different conformers occurs through rotation around single bonds. The energy required to perform this rotation is known as the rotational energy barrier. nih.govresearchgate.net Computational chemists can calculate these barriers by performing a "dihedral scan," where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step. acs.org

The resulting data can be plotted to create a rotational energy profile, which shows the energy minima (stable conformers) and the energy maxima (transition states) that separate them. chemrxiv.org The height of these barriers determines the flexibility of the molecule and the rate at which it can interconvert between conformations at a given temperature. nih.gov For amino alcohols, key rotational barriers would include those around the C-C bonds of the propanol (B110389) chain. Low barriers (a few kcal/mol) indicate high flexibility, while higher barriers suggest that the molecule is more conformationally restricted. nih.govnih.gov

Solvation Effects on Conformational Stability and Preferences

The conformational landscape of amino alcohols, including this compound, is significantly influenced by the surrounding solvent environment. Computational studies show that the relative stabilities of different conformers can change dramatically when moving from the gas phase to a solution, primarily due to interactions between the solute and solvent molecules. researchgate.net The nature of the solvent, particularly its polarity and ability to form hydrogen bonds, dictates which molecular conformations are preferentially stabilized. upc.edu

In aqueous solutions, water molecules can form bridging hydrogen bonds between the amino (-NH2) and hydroxyl (-OH) functional groups of an amino alcohol. researchgate.net This interaction can stabilize conformations that would be less favorable in the gas phase, where intramolecular hydrogen bonding is often dominant. The reorganization of these solvent structures provides a mechanism for interconversion between different conformers. researchgate.net For flexible molecules like this compound, the cyclopentyl ring and the propanol chain can adopt various spatial arrangements, and solvation plays a crucial role in determining the predominant shapes.